molecular formula C20H40O2 B14568868 Ethyl 2-(3,4-dimethylpentan-2-YL)-5,7,7-trimethyloctanoate CAS No. 61735-01-1

Ethyl 2-(3,4-dimethylpentan-2-YL)-5,7,7-trimethyloctanoate

Cat. No.: B14568868
CAS No.: 61735-01-1
M. Wt: 312.5 g/mol
InChI Key: VIBJNXDNWCHBHZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dimethylpentan-2-YL)-5,7,7-trimethyloctanoate is an organic compound with a complex structure, characterized by multiple alkyl groups and a long carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-dimethylpentan-2-YL)-5,7,7-trimethyloctanoate typically involves multi-step organic reactions. One common method includes the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dimethylpentan-2-YL)-5,7,7-trimethyloctanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: This can result in the formation of alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(3,4-dimethylpentan-2-YL)-5,7,7-trimethyloctanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: The compound can be used in biochemical assays to study enzyme activity and metabolic pathways.

    Industry: The compound is used in the production of fragrances and flavorings due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl 2-(3,4-dimethylpentan-2-YL)-5,7,7-trimethyloctanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that facilitate its conversion into active metabolites. The pathways involved often depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylpentan-2-yl)-6-ethyl-1,2-dimethylbicyclo[2.2.0]hexane
  • 2-[(2R,3R)-3,4-dimethylpentan-2-yl]-1-ethyl-3-(propan-2-yl)benzene

Uniqueness

Ethyl 2-(3,4-dimethylpentan-2-YL)-5,7,7-trimethyloctanoate is unique due to its specific ester functional group and the arrangement of its alkyl chains. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61735-01-1

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

ethyl 2-(3,4-dimethylpentan-2-yl)-5,7,7-trimethyloctanoate

InChI

InChI=1S/C20H40O2/c1-10-22-19(21)18(17(6)16(5)14(2)3)12-11-15(4)13-20(7,8)9/h14-18H,10-13H2,1-9H3

InChI Key

VIBJNXDNWCHBHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(C)CC(C)(C)C)C(C)C(C)C(C)C

Origin of Product

United States

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